molecular formula C17H17NO4 B14256234 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- CAS No. 185384-55-8

1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-

Cat. No.: B14256234
CAS No.: 185384-55-8
M. Wt: 299.32 g/mol
InChI Key: CNMRAVPZSMCUHY-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy-: is an organic compound that features a benzenediol core substituted with an indolylmethyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-benzenediol, which is reacted with 1H-indole-1-methanol in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. Common catalysts used include palladium-based catalysts.

    Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Quinones: Formed through oxidation reactions.

    Hydroquinones: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediol, 2-(7-ethyl-1H-indol-3-yl)-
  • 1,2-Benzenediol, 4-[(4-amino-1H-indol-1-yl)methyl]-

Uniqueness

1,4-Benzenediol, 5-(1H-indol-1-ylmethyl)-2,3-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

185384-55-8

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

5-(indol-1-ylmethyl)-2,3-dimethoxybenzene-1,4-diol

InChI

InChI=1S/C17H17NO4/c1-21-16-14(19)9-12(15(20)17(16)22-2)10-18-8-7-11-5-3-4-6-13(11)18/h3-9,19-20H,10H2,1-2H3

InChI Key

CNMRAVPZSMCUHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1OC)O)CN2C=CC3=CC=CC=C32)O

Origin of Product

United States

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